biotin-Bradykinin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

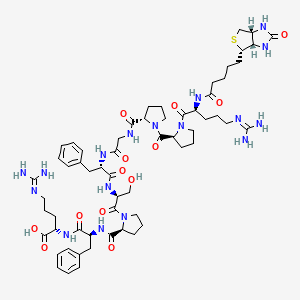

Molecular Formula |

C60H87N17O13S |

|---|---|

Molecular Weight |

1286.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C60H87N17O13S/c61-58(62)65-25-9-18-37(68-47(79)24-8-7-23-46-49-42(34-91-46)73-60(90)74-49)54(85)77-29-13-22-45(77)56(87)76-28-11-20-43(76)52(83)67-32-48(80)69-39(30-35-14-3-1-4-15-35)50(81)72-41(33-78)55(86)75-27-12-21-44(75)53(84)71-40(31-36-16-5-2-6-17-36)51(82)70-38(57(88)89)19-10-26-66-59(63)64/h1-6,14-17,37-46,49,78H,7-13,18-34H2,(H,67,83)(H,68,79)(H,69,80)(H,70,82)(H,71,84)(H,72,81)(H,88,89)(H4,61,62,65)(H4,63,64,66)(H2,73,74,90)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,49-/m0/s1 |

InChI Key |

LOMXVUHTHUQFCP-PTPXOIFGSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)C(=O)NCC(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CO)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)CCCCC3C4C(CS3)NC(=O)N4)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CO)C(=O)N6CCCC6C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CCCN=C(N)N)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

biotin-Bradykinin synthesis and purification protocol

An In-Depth Technical Guide to the Synthesis and Purification of Biotin-Bradykinin

For researchers, scientists, and drug development professionals, biotinylated peptides are invaluable tools for a wide array of applications, including immunoassays, affinity purification, and receptor binding studies. This compound, a conjugate of the potent inflammatory mediator Bradykinin, allows for sensitive detection and robust purification due to the high-affinity interaction between biotin and streptavidin. This guide provides a comprehensive overview of the synthesis and purification protocols for this compound, alongside a summary of the relevant signaling pathways.

Bradykinin Signaling Pathway

Bradykinin is a nonapeptide that exerts its physiological and pathological effects primarily through two G protein-coupled receptors (GPCRs): the B1 receptor (B1R) and the B2 receptor (B2R).[1][2] The B2R is constitutively expressed in many healthy tissues and is responsible for the acute effects of Bradykinin, such as vasodilation, increased vascular permeability, and pain.[2][3] In contrast, the B1R is typically absent in normal tissues but its expression is induced by inflammation or tissue injury.[3]

Upon binding to its B2 receptor, Bradykinin initiates a cascade of intracellular signaling events. The receptor, coupled to G proteins (primarily Gαq/11 and Gαi), activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). This cascade can subsequently activate other pathways, including the Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT pathways, leading to downstream effects like the production of nitric oxide and prostaglandins.

Caption: Bradykinin B2 receptor signaling pathway.

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved through Solid-Phase Peptide Synthesis (SPPS), followed by purification using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Caption: General workflow for this compound synthesis and purification.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound

This protocol describes a representative method using Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry, which is common for peptide synthesis. The Bradykinin sequence is Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg. Biotinylation is performed on the N-terminal arginine.

Materials:

-

Fmoc-Arg(Pbf)-Wang resin or Rink Amide resin

-

Fmoc-protected amino acids: Fmoc-Pro-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Ser(tBu)-OH, Fmoc-Arg(Pbf)-OH

-

Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DMSO (Dimethyl sulfoxide), DCM (Dichloromethane)

-

Biotin

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Cold diethyl ether

Methodology:

-

Resin Swelling: Swell the Fmoc-Arg(Pbf)-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound arginine by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: a. In a separate vessel, pre-activate the next amino acid (Fmoc-Phe-OH) by dissolving it with HBTU (1 equivalent) and DIEA (2 equivalents) in DMF. b. Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours at room temperature. c. Monitor the reaction completion using a Kaiser test. d. Wash the resin thoroughly with DMF and DCM.

-

Chain Elongation: Repeat step 2 (Fmoc deprotection) and step 3 (coupling) for each subsequent amino acid in the Bradykinin sequence (Pro, Ser(tBu), Phe, Gly, Pro, Pro, Arg(Pbf)).

-

N-terminal Biotinylation: a. After the final Fmoc deprotection of the N-terminal arginine, wash the peptide-resin. b. Dissolve biotin (1.5-2 equivalents) in a minimal amount of DMSO, then dilute with DMF. c. Add HBTU (1.5 equivalents) and DIEA (3 equivalents) to the biotin solution and stir until fully dissolved to activate the biotin. d. Add the activated biotin solution to the peptide-resin and react for several hours or overnight at room temperature. Monitor with a Kaiser test to confirm the reaction with the primary amine is complete. e. Wash the resin thoroughly with DMSO, DMF, and DCM.

-

Cleavage and Deprotection: a. Dry the resin under vacuum. b. Treat the resin with the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups (Pbf, tBu). c. Filter to separate the resin and collect the TFA solution containing the peptide.

-

Precipitation and Collection: a. Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether. b. Centrifuge the mixture to pellet the crude peptide, decant the ether, and wash the pellet again with cold ether. c. Dry the crude peptide pellet under vacuum.

Protocol 2: Purification by RP-HPLC

The crude biotinylated peptide is purified using preparative reverse-phase HPLC.

Materials:

-

RP-HPLC system with a preparative C18 column

-

Mobile Phase A: 0.1% TFA in deionized water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Crude this compound, dissolved in a minimal amount of Mobile Phase A or a DMSO/water mixture.

Methodology:

-

Sample Preparation: Dissolve the crude peptide in the starting mobile phase buffer. Filter the sample through a 0.45 µm filter to remove any particulates.

-

Column Equilibration: Equilibrate the preparative C18 column with the starting mobile phase conditions (e.g., 95% A / 5% B).

-

Elution Gradient: Inject the sample onto the column and elute the peptide using a linear gradient of acetonitrile (Mobile Phase B). A typical gradient might be from 5% to 55% Mobile Phase B over 40-60 minutes.

-

Fraction Collection: Monitor the column eluate at 214 nm or 280 nm and collect fractions corresponding to the major peptide peak.

-

Purity Analysis: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to identify those containing the pure product of the correct molecular weight (this compound MW: ~1286.5 Da).

-

Lyophilization: Pool the pure fractions and lyophilize (freeze-dry) to obtain the final product as a white, fluffy powder.

Quantitative Data Summary

The following tables summarize quantitative data reported in the literature for biotinylated Bradykinin analogs and the purification of Bradykinin.

Table 1: Biological Activity of Biotinyl-[Lys]Bradykinin

| Parameter | Biotinyl-[Lys]Bradykinin | [Lys]Bradykinin |

| Binding Affinity (IC₅₀) | 28.9 ± 6 nM | 3.2 ± 0.6 nM |

| Contractility (EC₅₀) | 129 ± 14 nM | 29 ± 8 nM |

| Antibody Binding (EC₅₀) | 1.21 ± 0.54 nM | Not Reported |

Table 2: Example HPLC Purification Data for Crude Bradykinin

| Parameter | Value |

| Crude Purity | 84.6% |

| Purity after HPLC (Optimized for Purity) | 100% |

| Recovery at 100% Purity | 77% |

| Purity at 100% Recovery | 77% |

| Sample Load | 50 mg |

References

An In-Depth Technical Guide to the Molecular Characterization of Biotinylated Bradykinin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular characterization of biotinylated bradykinin, a critical tool in bradykinin receptor research and drug discovery. Biotinylation of bradykinin, a potent vasodilator and inflammatory mediator, enables a wide range of applications, from affinity purification of its receptors to high-sensitivity immunoassays. This document details the synthesis, purification, and analytical characterization of biotinylated bradykinin, as well as its biological and pharmacological assessment. Detailed experimental protocols for key assays and visual representations of signaling pathways and workflows are included to facilitate practical implementation in a research setting.

Introduction

Bradykinin (BK) is a nonapeptide (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) that exerts a wide range of physiological and pathological effects through the activation of two G protein-coupled receptors, the B1 and B2 receptors. The B2 receptor is constitutively expressed and mediates the majority of bradykinin's acute effects, while the B1 receptor is typically induced during inflammation and tissue injury.[1] The study of these receptors is crucial for understanding and developing therapies for conditions such as inflammation, pain, and cardiovascular diseases.

Biotinylation, the covalent attachment of a biotin molecule, is a powerful technique for labeling and detecting proteins and peptides. Biotin's high affinity for streptavidin and avidin forms the basis for numerous detection and purification systems. Biotinylated bradykinin serves as an invaluable probe for studying bradykinin receptors, enabling researchers to investigate receptor binding, localization, and signaling pathways with high specificity and sensitivity.

This guide will cover the essential methodologies for the synthesis, purification, and comprehensive molecular and functional characterization of biotinylated bradykinin.

Synthesis and Purification of Biotinylated Bradykinin

The synthesis of biotinylated bradykinin is typically achieved through solid-phase peptide synthesis (SPPS), a robust method for the stepwise assembly of amino acids into a peptide chain on a solid support.

Solid-Phase Peptide Synthesis (SPPS)

Principle: In SPPS, the C-terminal amino acid of the desired peptide is covalently attached to an insoluble polymer resin. The peptide chain is then elongated by the sequential addition of protected amino acids. The Nα-protecting group (e.g., Boc or Fmoc) of the growing peptide chain is removed, and the next protected amino acid is coupled. This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin and all protecting groups are removed.

Biotinylation Strategy: Biotin can be incorporated at various positions within the bradykinin sequence. A common strategy involves coupling biotin to the N-terminus of the peptide or to the side chain of a lysine residue. To minimize steric hindrance and preserve the biological activity of bradykinin, a spacer arm, such as aminocaproic acid, is often incorporated between the biotin moiety and the peptide.

Experimental Protocol: Solid-Phase Synthesis of N-terminally Biotinylated Bradykinin [2]

-

Resin Preparation: Start with a pre-loaded Wang resin with the C-terminal amino acid (Arginine) of bradykinin.

-

Deprotection: Remove the Fmoc protecting group from the resin-bound arginine using a solution of 20% piperidine in dimethylformamide (DMF).

-

Coupling: Activate the next Fmoc-protected amino acid (Phenylalanine) using a coupling reagent such as HBTU or DIC/HOBt and add it to the resin. Allow the coupling reaction to proceed for 1-2 hours.

-

Washing: Wash the resin extensively with DMF to remove excess reagents and by-products.

-

Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the bradykinin sequence (Proline, Serine, Phenylalanine, Glycine, Proline, Proline, Arginine).

-

Biotinylation: After the final amino acid is coupled and deprotected, couple biotin-NHS ester (or biotin with a spacer) to the N-terminal amine of the peptide.

-

Cleavage and Deprotection: Cleave the biotinylated peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane, thioanisole).[3]

-

Precipitation and Washing: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and wash several times with cold ether to remove scavengers and soluble by-products.

-

Drying: Dry the peptide pellet under vacuum.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (e.g., C18 silica) is used with a polar mobile phase. The sample is injected onto the column, and a gradient of increasing organic solvent (e.g., acetonitrile) is applied to elute the bound components. More hydrophobic molecules are retained longer on the column and elute at higher organic solvent concentrations.

Experimental Protocol: Purification of Biotinylated Bradykinin [4][5]

-

Column: Use a semi-preparative or preparative C18 column.

-

Mobile Phase:

-

Buffer A: 0.1% TFA in water.

-

Buffer B: 0.1% TFA in acetonitrile.

-

-

Gradient: A linear gradient from 5% to 60% Buffer B over 30-60 minutes is typically effective for eluting the biotinylated peptide.

-

Sample Preparation: Dissolve the crude, dried peptide in a minimal volume of Buffer A or a mixture of Buffer A and B.

-

Injection and Fraction Collection: Inject the sample onto the equilibrated column and collect fractions as the peptide elutes.

-

Analysis of Fractions: Analyze the collected fractions using analytical RP-HPLC and/or mass spectrometry to identify the fractions containing the pure biotinylated bradykinin.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Analytical Characterization

Mass Spectrometry

Principle: Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is essential for confirming the identity and purity of the synthesized biotinylated bradykinin.

Experimental Protocol: Fast Atom Bombardment Mass Spectrometry (FAB-MS)

-

Sample Preparation: Dissolve a small amount of the purified peptide in a suitable matrix, such as glycerol or thioglycerol, on a metal probe tip.

-

Ionization: Bombard the sample-matrix mixture with a high-energy beam of neutral atoms (e.g., xenon or argon). This causes the sample molecules to be sputtered from the matrix and ionized.

-

Mass Analysis: Analyze the resulting ions in a mass analyzer to determine their m/z ratios.

-

Data Interpretation: The resulting mass spectrum should show a prominent peak corresponding to the protonated molecular ion ([M+H]+) of the biotinylated bradykinin, confirming its molecular weight.

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatographic Separation: Separate the peptide sample using an analytical RP-HPLC column coupled directly to the mass spectrometer.

-

Ionization: Ionize the eluting peptide using electrospray ionization (ESI).

-

MS1 Analysis: In the first stage of mass analysis (MS1), determine the m/z of the intact peptide ions.

-

Fragmentation (MS2): Select the ion corresponding to the biotinylated bradykinin and subject it to collision-induced dissociation (CID) to generate fragment ions.

-

MS2 Analysis: Analyze the fragment ions in the second stage of mass analysis (MS2).

-

Data Interpretation: The fragmentation pattern provides sequence information, confirming the amino acid sequence and the presence of the biotin modification.

Amino Acid Analysis

Principle: Amino acid analysis is used to determine the amino acid composition of a peptide. The peptide is hydrolyzed into its constituent amino acids, which are then separated and quantified.

Experimental Protocol: Amino Acid Analysis

-

Hydrolysis: Hydrolyze a known amount of the purified peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.

-

Derivatization: Derivatize the resulting free amino acids with a reagent such as phenylisothiocyanate (PITC) to make them detectable.

-

Separation and Quantification: Separate the derivatized amino acids by RP-HPLC and quantify them by comparing their peak areas to those of known standards.

-

Data Interpretation: The relative ratios of the amino acids should correspond to the expected composition of bradykinin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of molecules in solution. For peptides, 1H and 13C NMR can be used to confirm the structure and identify the site of biotinylation.

Experimental Protocol: 1H NMR of a Modified Peptide

-

Sample Preparation: Dissolve the purified biotinylated bradykinin in a suitable deuterated solvent (e.g., DMSO-d6 or D2O).

-

Data Acquisition: Acquire a one-dimensional 1H NMR spectrum.

-

Data Analysis: Analyze the chemical shifts and coupling constants of the proton signals. The presence of characteristic peaks for the biotin moiety and the disappearance or shift of signals corresponding to the site of modification (e.g., the N-terminal amine proton) can confirm successful biotinylation. Two-dimensional NMR experiments, such as COSY and TOCSY, can be used for more detailed structural assignments.

Biological and Pharmacological Characterization

Receptor Binding Assays

Principle: Receptor binding assays are used to determine the affinity of a ligand for its receptor. In a competitive binding assay, the biotinylated bradykinin competes with a radiolabeled ligand (e.g., [3H]-bradykinin) for binding to the receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express bradykinin B2 receptors (e.g., CHO-K1 cells stably expressing the human B2 receptor).

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer

-

Increasing concentrations of unlabeled biotinylated bradykinin or a standard (unlabeled bradykinin).

-

A fixed concentration of [3H]-bradykinin.

-

Cell membranes.

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

Functional Assays

Principle: Bradykinin is a potent contractor of smooth muscle. This assay measures the ability of biotinylated bradykinin to induce contraction in an isolated strip of guinea pig ileum, a classic bioassay for bradykinin activity.

Experimental Protocol: Guinea Pig Ileum Contraction Assay

-

Tissue Preparation: Isolate a segment of the terminal ileum from a guinea pig and place it in a bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with 95% O2/5% CO2.

-

Tissue Mounting: Mount the ileum strip in an organ bath under a resting tension of approximately 0.5-1.0 g.

-

Equilibration: Allow the tissue to equilibrate for at least 30-60 minutes, with regular washing.

-

Dose-Response Curve: Add increasing concentrations of biotinylated bradykinin or native bradykinin to the organ bath in a cumulative or non-cumulative manner.

-

Measurement of Contraction: Record the isometric contractions using a force-displacement transducer connected to a data acquisition system.

-

Data Analysis: Plot the contractile response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

Principle: ELISA can be used to quantify the binding of biotinylated bradykinin to an anti-bradykinin antibody. This assay confirms the immunological reactivity of the modified peptide.

Experimental Protocol: Competitive ELISA

-

Plate Coating: Coat a 96-well microplate with an anti-bradykinin antibody.

-

Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., 1% BSA in PBS).

-

Competition: Add a standard solution of unlabeled bradykinin or the biotinylated bradykinin sample to the wells, followed by a fixed amount of biotinylated bradykinin (if the antibody is not pre-coated).

-

Incubation: Incubate the plate to allow the antibody to bind to either the unlabeled or biotinylated bradykinin.

-

Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the captured biotinylated bradykinin.

-

Substrate Addition: Add a chromogenic substrate for HRP (e.g., TMB). The HRP enzyme will catalyze a color change.

-

Stop Reaction: Stop the reaction with an acid solution.

-

Measurement: Measure the absorbance at a specific wavelength using a microplate reader.

-

Data Analysis: The intensity of the color is inversely proportional to the concentration of unlabeled bradykinin in the sample. A standard curve is generated to determine the concentration of the unknown sample.

Data Presentation

Table 1: Summary of Analytical Characterization of Biotinylated Bradykinin

| Parameter | Method | Expected Result |

| Molecular Weight | Mass Spectrometry (FAB-MS or LC-MS) | Corresponds to the calculated mass of biotinylated bradykinin |

| Purity | RP-HPLC | >95% |

| Amino Acid Composition | Amino Acid Analysis | Ratios consistent with the bradykinin sequence |

| Structural Confirmation | NMR Spectroscopy | Presence of signals for biotin and peptide, confirming conjugation |

Table 2: Summary of Pharmacological Characterization of Biotinylated Bradykinin

| Assay | Parameter | Biotinylated Bradykinin | Bradykinin (Reference) |

| Receptor Binding | IC50 (nM) | To be determined experimentally | To be determined experimentally |

| Guinea Pig Ileum Contraction | EC50 (nM) | To be determined experimentally | To be determined experimentally |

| ELISA | EC50 (nM) | To be determined experimentally | To be determined experimentally |

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of biotinylated bradykinin.

Bradykinin B2 Receptor Signaling Pathway

References

The Use of Biotin-Bradykinin in Bradykinin Receptor Binding Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bradykinin, a nine-amino-acid peptide, is a potent mediator of inflammation and pain, exerting its effects through the activation of two G-protein coupled receptors (GPCRs), the B1 and B2 receptors. The B2 receptor is constitutively expressed in a variety of tissues, while the B1 receptor is typically induced by tissue injury and inflammation[1][2][3][4]. This differential expression makes them attractive therapeutic targets. Biotin-bradykinin, a chemically modified version of bradykinin, has emerged as a valuable tool for studying these receptors. The biotin tag allows for high-affinity and specific interactions with streptavidin and its analogs, facilitating a range of experimental applications from receptor binding assays to affinity purification. This guide provides a comprehensive overview of the application of this compound in receptor binding studies, including detailed experimental protocols and an exploration of the underlying signaling pathways.

Biotinylated Bradykinin Analogs and their Binding Characteristics

The addition of a biotin moiety to bradykinin can influence its binding affinity and potency. The site of biotinylation and the presence of a spacer arm are critical considerations in the design of these molecules. A common strategy involves coupling biotin to the N-terminal lysine of a bradykinin analog, often with a spacer like ω-amino caproic acid to minimize steric hindrance[5].

Quantitative Binding and Functional Data

The following tables summarize the binding affinities and functional potencies of biotinylated bradykinin analogs and related compounds from published studies.

| Compound | Receptor/Tissue | Assay Type | Parameter | Value | Reference |

| Biotinyl-[Lys]bradykinin (BLBK) | Guinea pig ileum homogenates | [3H]-bradykinin binding inhibition | IC50 | 28.9 ± 6 nM | |

| [Lys]bradykinin | Guinea pig ileum homogenates | [3H]-bradykinin binding inhibition | IC50 | 3.2 ± 0.6 nM | |

| Biotinyl-[Lys]bradykinin (BLBK) | Isolated guinea pig smooth muscle | Contraction assay | EC50 | 129 ± 14 nM | |

| [Lys]bradykinin | Isolated guinea pig smooth muscle | Contraction assay | EC50 | 29 ± 8 nM | |

| B-10330 (d-biotinyl extended B-9430 antagonist) | Rabbit B2 Receptors | [3H]bradykinin displacement | - | Slightly inferior to B-9430 | |

| B-10380 (fluorescent extended B-9430 antagonist) | Human isolated umbilical vein (B2) | Functional antagonism | pA2 | 6.83 | |

| B-10380 | Rabbit aorta (B1) | Functional antagonism | pA2 | 5.95 |

Bradykinin Receptor Signaling Pathways

Bradykinin receptors are GPCRs that couple to various G proteins to initiate intracellular signaling cascades. The B2 receptor, in particular, predominantly couples to Gαq and Gαi proteins.

Activation of the Gαq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The Gαi pathway activation results in the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Furthermore, the βγ subunits of the G proteins can activate other signaling molecules, including phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinases (MAPKs).

Experimental Protocols

Radioligand Binding Assay for Bradykinin B2 Receptor

This protocol is adapted from established methods for GPCR binding assays.

Materials:

-

Cell Membranes: Membranes from CHO-K1 or HEK293 cells stably expressing the human Bradykinin B2 receptor.

-

Radioligand: [³H]-Bradykinin.

-

Biotinylated Ligand: this compound.

-

Non-specific Binding Control: High concentration of unlabeled Bradykinin (e.g., 1 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well plates.

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

-

Scintillation fluid.

-

Scintillation counter.

-

Filtration manifold.

Procedure:

-

Thaw the cell membranes on ice and dilute to the appropriate concentration in ice-cold Assay Buffer.

-

In a 96-well plate, add the following in order:

-

25 µL of Assay Buffer (for total binding) or non-specific binding control.

-

25 µL of this compound at various concentrations.

-

50 µL of [³H]-Bradykinin (at a concentration near its Kd).

-

100 µL of diluted cell membranes.

-

-

Incubate the plate at room temperature for 60-90 minutes.

-

Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.

-

Wash the filters three times with ice-cold Wash Buffer.

-

Transfer the filters to scintillation vials.

-

Add scintillation fluid to each vial and count the radioactivity using a scintillation counter.

-

Analyze the data to determine the IC₅₀ value for this compound and subsequently calculate the Ki value using the Cheng-Prusoff equation.

Fluorescence Polarization (FP) Assay

FP is a non-radioactive, homogeneous assay that can be used to study the binding of this compound to the bradykinin receptor. This assay relies on the change in the rotational speed of a fluorescent molecule upon binding to a larger partner.

Principle: A fluorescently labeled bradykinin analog (tracer) will tumble rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to the larger bradykinin receptor, its tumbling slows down, leading to an increase in fluorescence polarization. Unlabeled this compound will compete with the tracer for binding to the receptor, causing a decrease in the fluorescence polarization signal.

Materials:

-

Bradykinin Receptor: Purified or in membrane preparations.

-

Fluorescent Tracer: A fluorescently labeled bradykinin analog (e.g., with Alexa Fluor 488).

-

This compound: As the competitor ligand.

-

Assay Buffer: As described for the radioligand binding assay.

-

Black, low-volume 384-well plates.

-

A plate reader capable of measuring fluorescence polarization.

Procedure:

-

Add Assay Buffer, fluorescent tracer, and varying concentrations of this compound to the wells of a 384-well plate.

-

Add the bradykinin receptor preparation to initiate the binding reaction.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader.

-

Plot the fluorescence polarization values against the concentration of this compound to determine the IC₅₀.

Advanced Applications of this compound

The biotin tag on bradykinin opens up a range of advanced applications beyond simple binding assays.

Receptor Purification

This compound can be used for the affinity purification of bradykinin receptors. The general principle involves immobilizing avidin or streptavidin on a solid support (e.g., agarose beads). A solubilized preparation of the receptor is then incubated with this compound. The receptor-ligand complex can then be captured on the avidin/streptavidin support. After washing away non-specifically bound proteins, the purified receptor can be eluted.

Cell-Based Assays and Imaging

When combined with fluorescently labeled streptavidin, this compound can be used to visualize bradykinin receptors on the surface of cells using fluorescence microscopy. This approach can be applied to study receptor localization, trafficking, and internalization.

Conclusion

This compound is a versatile and powerful tool for the study of bradykinin receptors. Its ability to be used in a variety of assay formats, from traditional radioligand binding to modern fluorescence-based techniques and affinity purification, makes it an invaluable reagent for researchers in pharmacology and drug discovery. The data and protocols presented in this guide provide a solid foundation for the effective application of this compound in elucidating the complex biology of the bradykinin system.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. A Systematic Review of Molecular Imaging Agents Targeting Bradykinin B1 and B2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bradykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and molecular characterization of a biotinylated analog of [Lys]bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidating the Biotin-Bradykinin Signaling Pathway In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the in vitro elucidation of the biotin-bradykinin signaling pathway. Bradykinin, a potent inflammatory mediator, exerts its effects through G-protein coupled receptors (GPCRs), primarily the B2 receptor. The use of biotinylated bradykinin offers a valuable tool for studying receptor pharmacology and signaling, enabling a range of affinity-based experimental approaches. This document details the core signaling cascade, provides quantitative data on ligand-receptor interactions, and outlines detailed protocols for key in vitro experiments.

Introduction to the Bradykinin System and Biotinylated Ligands

Bradykinin is a nonapeptide that plays a crucial role in inflammation, pain, vasodilation, and vascular permeability.[1] Its biological effects are mediated through two main GPCRs: the B1 and B2 receptors. The B2 receptor is constitutively expressed in a wide array of tissues, making it a primary target for therapeutic intervention in various inflammatory conditions.[1]

Biotinylation, the process of covalently attaching biotin to a molecule, is a widely used technique in molecular biology. Biotinylated ligands, such as this compound, serve as powerful probes for studying receptor-ligand interactions, receptor localization, and for the development of affinity-based assays.[2] Biotin's high-affinity interaction with streptavidin and avidin forms the basis for numerous detection and purification methods. Studies have confirmed that biotinylated analogs of bradykinin act as B2 receptor agonists, binding with high affinity and eliciting downstream signaling events.[2]

The this compound Signaling Cascade

Activation of the bradykinin B2 receptor by this compound initiates a well-defined signaling cascade primarily through the Gαq/11 family of G-proteins. This pathway leads to the activation of downstream effectors and the generation of second messengers, ultimately resulting in various cellular responses.

Gq/11-Mediated Pathway

Upon binding of this compound, the B2 receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gαq/11.[3] This activation involves the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the Gβγ dimer. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC).

Downstream MAPK/ERK Pathway

The initial Gq/11 signaling cascade further propagates to activate multiple downstream kinase pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. Activation of the B2 receptor is a known trigger for the Ras-Raf-MEK-ERK pathway, which is pivotal in regulating cellular processes such as proliferation and differentiation. The activation of ERK (ERK1/2) is a key downstream event that can be readily measured to assess receptor activation.

This compound Signaling Pathway

Quantitative Data Presentation

The following tables summarize the quantitative data for biotinylated bradykinin and the parent compound, bradykinin, in various in vitro assays. This data is essential for comparing the pharmacological properties of the biotinylated ligand to its natural counterpart.

| Ligand | Receptor | Assay Type | Parameter | Value (nM) | Cell/Tissue Type | Reference |

| Biotinyl-[Lys]bradykinin | B2 | Radioligand Binding ([³H]-BK) | IC₅₀ | 28.9 ± 6 | Guinea pig ileum homogenates | |

| [Lys]bradykinin | B2 | Radioligand Binding ([³H]-BK) | IC₅₀ | 3.2 ± 0.6 | Guinea pig ileum homogenates | |

| Bradykinin | B2 | Radioligand Binding ([³H]-BK) | Kᵢ | 0.1 - 10 | Various | |

| Biotinyl-[Lys]bradykinin | B2 | Smooth Muscle Contractility | EC₅₀ | 129 ± 14 | Guinea pig ileum | |

| [Lys]bradykinin | B2 | Smooth Muscle Contractility | EC₅₀ | 29 ± 8 | Guinea pig ileum | |

| Bradykinin | B2 | Calcium Mobilization | EC₅₀ | 2.18 | HiTSeeker BDKRB2 Cell Line | |

| Bradykinin | B2 | β-arrestin Recruitment | EC₅₀ | 5.21 | HiTSeeker BDKRB2 Cell Line |

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to characterize the this compound signaling pathway.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the B2 receptor by measuring its ability to compete with a radiolabeled ligand.

Radioligand Binding Assay Workflow

Materials:

-

Cell membranes from a cell line stably expressing the human Bradykinin B2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]-Bradykinin.

-

Non-specific binding control: High concentration of unlabeled Bradykinin or a B2 receptor antagonist.

-

This compound (or other test compounds).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well plates.

-

Glass fiber filters (pre-soaked in 0.3% polyethyleneimine).

-

Scintillation fluid and counter.

Procedure:

-

Thaw cell membranes on ice and dilute to the appropriate concentration in ice-cold Assay Buffer.

-

In a 96-well plate, add in the following order:

-

25 µL of Assay Buffer (for total binding) or non-specific binding control.

-

25 µL of this compound at various concentrations.

-

50 µL of [³H]-Bradykinin.

-

100 µL of diluted cell membranes.

-

-

Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

-

Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.

-

Wash the filters three times with ice-cold Wash Buffer.

-

Dry the filters and transfer them to scintillation vials.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following B2 receptor activation by this compound.

Calcium Mobilization Assay Workflow

Materials:

-

A cell line endogenously or recombinantly expressing the human Bradykinin B2 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

This compound (or other agonists).

-

96-well black, clear-bottom plates.

-

A fluorometric imaging plate reader (FLIPR) or a fluorescence plate reader with automated injection.

Procedure:

-

Seed cells into a 96-well plate and culture overnight.

-

Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Add varying concentrations of this compound to the wells and immediately measure the change in fluorescence over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response).

ERK1/2 Phosphorylation Assay (Western Blot)

This assay quantifies the activation of the downstream ERK1/2 signaling pathway by detecting the phosphorylated form of ERK1/2.

ERK Phosphorylation Assay Workflow

Materials:

-

A cell line expressing the Bradykinin B2 receptor.

-

This compound.

-

Cell lysis buffer.

-

Protein assay reagents.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

ECL substrate and imaging system.

Procedure:

-

Culture cells to near confluency and then serum-starve overnight to reduce basal ERK phosphorylation.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 5-15 minutes).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Add ECL substrate and detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

-

Data Analysis: Quantify the band intensities for phospho-ERK and total ERK. Calculate the ratio of phospho-ERK to total ERK for each sample. Plot this ratio against the logarithm of the this compound concentration to determine the EC₅₀.

Conclusion

The in vitro characterization of the this compound signaling pathway provides valuable insights into the molecular mechanisms of B2 receptor activation. The use of biotinylated bradykinin, in conjunction with the detailed experimental protocols outlined in this guide, offers a robust framework for researchers and drug development professionals to investigate the pharmacology of the bradykinin system. The quantitative data and signaling pathway models presented here serve as a foundational resource for the design and interpretation of experiments aimed at developing novel therapeutics targeting the bradykinin B2 receptor.

References

The Intracellular Journey of Biotin-Bradykinin: A Technical Guide to Cellular Uptake and Internalization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the cellular uptake and internalization of biotin-bradykinin, a critical tool for studying the bradykinin B2 receptor, a key player in inflammation, pain, and cardiovascular regulation. This document provides a comprehensive overview of the underlying molecular mechanisms, quantitative data on receptor binding and functional activity, and detailed experimental protocols to empower researchers in their exploration of B2 receptor trafficking and signaling.

Quantitative Data on this compound Interaction

While extensive quantitative data on the direct cellular uptake and internalization rates of this compound remains an area of active investigation, studies on biotinylated bradykinin analogs provide valuable insights into its interaction with the B2 receptor. The following table summarizes key binding affinity and functional activity data for a biotinylated [Lys]bradykinin analog.

| Parameter | Value | Ligand | System | Reference |

| IC50 | 28.9 ± 6 nM | Biotinyl [Lys]bradykinin | [3H]-bradykinin binding to guinea pig ileum homogenates | [1] |

| EC50 | 129 ± 14 nM | Biotinyl [Lys]bradykinin | Contraction of isolated guinea pig smooth muscle | [1] |

| EC50 | 1.21 ± 0.54 nM | Biotinyl [Lys]bradykinin | Binding to anti-bradykinin antibody (ELISA) | [1] |

Note: The data above pertains to a biotinylated analog of [Lys]bradykinin. While this provides a strong indication of the behavior of this compound, direct quantitative values for the unmodified this compound conjugate may vary.

The Signaling Pathway of Bradykinin B2 Receptor Internalization

The cellular uptake of this compound is primarily mediated by the internalization of the bradykinin B2 receptor, a G protein-coupled receptor (GPCR). Upon agonist binding, the B2 receptor undergoes a well-orchestrated process of endocytosis, primarily through a β-arrestin-dependent pathway. This process not only serves to attenuate signaling but also to initiate distinct downstream signaling cascades from intracellular compartments.

Figure 1: Bradykinin B2 Receptor Internalization Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the cellular uptake and internalization of this compound.

Cell Culture and Preparation

-

Cell Lines: Human Embryonic Kidney (HEK293) cells, Chinese Hamster Ovary (CHO) cells, or other suitable cell lines endogenously or recombinantly expressing the bradykinin B2 receptor.

-

Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Plating: For microscopy or uptake assays, seed cells onto appropriate culture vessels (e.g., glass-bottom dishes for microscopy, 24- or 96-well plates for uptake assays) and allow them to adhere and grow to 70-80% confluency.

This compound Internalization Assay (Streptavidin-HRP Detection)

This protocol quantifies the amount of internalized this compound using a colorimetric assay based on horseradish peroxidase (HRP) conjugated to streptavidin.

Materials:

-

This compound

-

Cell culture medium (serum-free)

-

Phosphate-buffered saline (PBS)

-

Acid wash buffer (e.g., 0.2 M acetic acid, 0.5 M NaCl, pH 2.5)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Streptavidin-HRP conjugate

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2 M H2SO4)

-

96-well plates (clear, flat-bottom)

-

Microplate reader

Procedure:

-

Serum Starvation: Prior to the experiment, serum-starve the cells for 2-4 hours in serum-free medium.

-

Ligand Incubation: Incubate the cells with varying concentrations of this compound in serum-free medium for different time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C to allow for internalization.

-

Removal of Surface-Bound Ligand: After incubation, place the plate on ice and wash the cells three times with ice-cold PBS to remove unbound ligand. To remove surface-bound this compound, incubate the cells with ice-cold acid wash buffer for 5-10 minutes on ice.

-

Cell Lysis: Wash the cells three times with ice-cold PBS and then lyse the cells by adding lysis buffer to each well. Incubate on ice for 20 minutes with occasional agitation.

-

Quantification of Internalized Ligand:

-

Transfer the cell lysates to a streptavidin-coated 96-well plate and incubate for 1 hour at room temperature to capture the internalized this compound.

-

Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).

-

Add streptavidin-HRP conjugate diluted in PBST to each well and incubate for 1 hour at room temperature.

-

Wash the plate five times with PBST.

-

Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Generate a standard curve using known concentrations of this compound to quantify the amount of internalized ligand in the cell lysates.

References

Fundamental Properties of Biotin-Conjugated Bradykinin: A Technical Guide

This guide provides an in-depth overview of the core properties of biotin-conjugated bradykinin, designed for researchers, scientists, and professionals in drug development. It covers the synthesis, receptor interaction, functional activity, and key experimental applications of this valuable molecular probe.

Introduction

Bradykinin (BK) is a potent inflammatory mediator, a nonapeptide that exerts its physiological and pathological effects primarily through the activation of the bradykinin B2 receptor (B2R), a G-protein coupled receptor (GPCR).[1][2][3] The B2R is constitutively expressed in most healthy tissues and is involved in processes such as vasodilation, pain, and inflammation.[1][4] The conjugation of biotin to bradykinin creates a versatile tool for studying B2R pharmacology, localization, and trafficking. The high-affinity interaction between biotin and streptavidin/avidin (Kd ≈ 10⁻¹⁵ M) allows for sensitive detection and robust purification methodologies.

This document details a common form of biotinylated bradykinin, an analog of kallidin ([Lys]bradykinin) where a biotin moiety is attached to the N-terminus via a spacer, referred to here as Biotinyl-[Lys]bradykinin (BLBK).

Synthesis and Structure

Biotin-conjugated bradykinin is typically prepared by solid-phase peptide synthesis. In a common approach, a biotin group is coupled to the N-terminal amino acid of the bradykinin sequence before the peptide is cleaved from the resin. To minimize steric hindrance and preserve the peptide's ability to bind its receptor, a spacer arm, such as ω-amino caproic acid, is often incorporated between the biotin molecule and the N-terminal lysine of the bradykinin analog. The final product is then deprotected, cleaved, and purified, commonly using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity are confirmed by methods like amino acid analysis and mass spectrometry.

Receptor Binding and Functional Activity

The addition of the biotin-spacer group to the bradykinin peptide can influence its interaction with the B2 receptor. Quantitative analysis shows a modest reduction in both binding affinity and functional potency compared to the unconjugated peptide.

The following tables summarize the quantitative data for Biotinyl-[Lys]bradykinin (BLBK) compared to its unconjugated counterpart, [Lys]bradykinin.

Table 1: Receptor Binding Affinity Data

This table presents the half-maximal inhibitory concentration (IC50) values, which measure the concentration of the ligand required to displace 50% of a radiolabeled ligand from the B2 receptor in a competitive binding assay. A lower IC50 value indicates higher binding affinity.

| Compound | IC50 (nM) | Tissue Preparation |

| Biotinyl-[Lys]bradykinin (BLBK) | 28.9 ± 6.0 | Guinea pig ileum homogenates |

| [Lys]bradykinin | 3.2 ± 0.6 | Guinea pig ileum homogenates |

| Data sourced from reference. |

Table 2: Functional Activity Data

This table shows the half-maximal effective concentration (EC50) values, representing the concentration of the ligand that induces a response halfway between the baseline and maximum in a functional assay. In this case, the assay measured smooth muscle contraction.

| Compound | EC50 (nM) | Assay |

| Biotinyl-[Lys]bradykinin (BLBK) | 129 ± 14 | Isolated guinea pig smooth muscle contraction |

| [Lys]bradykinin | 29 ± 8 | Isolated guinea pig smooth muscle contraction |

| Data sourced from reference. |

These data indicate that while biotinylation results in an approximately 10-fold decrease in binding affinity and a 4.5-fold decrease in functional potency, the conjugated peptide remains a potent B2 receptor agonist.

Bradykinin B2 Receptor Signaling Pathway

Upon binding of an agonist like bradykinin or its biotinylated analog, the B2 receptor, which is coupled to Gq and Gi proteins, initiates a cascade of intracellular events. The primary pathway involves the activation of the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The elevated cytosolic Ca²⁺ and DAG together activate Protein Kinase C (PKC), which phosphorylates downstream targets, leading to various cellular responses.

Experimental Protocols and Workflows

Biotin-conjugated bradykinin is a powerful tool for various experimental applications, including affinity purification, receptor localization, and tracking receptor internalization.

This protocol is used to determine the binding affinity (IC50) of biotin-conjugated bradykinin by measuring its ability to compete with a radiolabeled ligand for receptor binding.

Materials:

-

Cell membranes or tissue homogenates expressing B2R (e.g., guinea pig ileum).

-

Biotin-conjugated bradykinin (unlabeled competitor).

-

Radiolabeled bradykinin (e.g., [³H]-bradykinin).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Methodology:

-

Preparation: Prepare serial dilutions of biotin-conjugated bradykinin in binding buffer.

-

Incubation: In reaction tubes, combine the membrane preparation, a fixed concentration of [³H]-bradykinin, and varying concentrations of biotin-conjugated bradykinin. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled bradykinin).

-

Equilibration: Incubate the mixture for a defined period (e.g., 60 minutes at 25°C) to reach binding equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand.

-

Washing: Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Analysis: Plot the percentage of specific binding against the log concentration of the biotin-conjugated bradykinin. Fit the data using a non-linear regression model to calculate the IC50 value.

References

Methodological & Application

Application Notes: Biotin-Bradykinin Receptor Binding Assay Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bradykinin receptors, members of the G-protein coupled receptor (GPCR) superfamily, are crucial mediators in physiological and pathophysiological processes such as inflammation, pain, and vasodilation.[1] There are two primary subtypes: the B1 receptor, which is typically induced by tissue injury and inflammation, and the B2 receptor, which is constitutively expressed in a wide array of tissues.[1] This differential expression makes them compelling targets for therapeutic development.

These application notes provide detailed protocols for in vitro binding assays designed to characterize the interaction of compounds, including biotinylated ligands, with the bradykinin B2 receptor. The protocols cover both traditional radioligand filtration assays and modern homogeneous scintillation proximity assays (SPA).

Bradykinin B2 Receptor Signaling Pathway

The bradykinin B2 receptor is a G protein-coupled receptor that primarily couples to Gq and Gi proteins.[2] Upon agonist binding, such as bradykinin, the receptor activates Gq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events initiate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, leading to various cellular responses.[3][4]

Quantitative Data: Ligand Binding Affinities

The following table summarizes the binding affinities of bradykinin, biotinylated analogs, and common antagonists for the human bradykinin B2 receptor. Data is compiled from various in vitro radioligand competition assays.

| Compound | Receptor/Cell Type | Assay Type | Parameter | Value | Reference |

| Bradykinin (BK) | Human B2 (CHO cells) | Competition Binding | pKi | 8.66 | |

| Bradykinin (BK) | Human Umbilical Vein | Competition Binding | pKi | 8.59 | |

| Bradykinin (BK) | Rat Chondrocytes | Saturation Binding | Kd | 1.13 nM | |

| Biotinyl-[Lys]BK (BLBK) | Guinea Pig Ileum | Competition Binding | IC50 | 28.9 ± 6 nM | |

| [Lys]Bradykinin | Guinea Pig Ileum | Competition Binding | IC50 | 3.2 ± 0.6 nM | |

| Icatibant (HOE 140) | Human Umbilical Vein | Competition Binding | pKi | 10.52 | |

| FR173657 | Human B2 (CHO cells) | Competition Binding | pKi | 8.66 | |

| MEN16132 | Rat Chondrocytes | Competition Binding | pKi | ~1 nM |

Experimental Protocols

Two primary methods for determining bradykinin receptor binding are detailed below: a traditional radioligand filtration assay and a homogeneous scintillation proximity assay.

Protocol 1: Radioligand Filtration Binding Assay

This protocol is a robust method for characterizing the binding of ligands to the bradykinin B2 receptor expressed in cell membranes. It involves the separation of bound and free radioligand by vacuum filtration.

Materials:

-

Cell Membranes: Membranes from CHO-K1 or HEK293 cells stably expressing the human Bradykinin B2 receptor.

-

Radioligand: [³H]-Bradykinin.

-

Biotinylated Ligand: this compound (for competition assays).

-

Non-specific Binding (NSB) Control: A high concentration of unlabeled Bradykinin or a B2 receptor antagonist (e.g., Icatibant).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compounds: Serial dilutions of compounds to be tested.

-

Equipment: 96-well plates, glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI), scintillation fluid, scintillation counter, filtration manifold.

Procedure:

-

Preparation: Thaw the cell membranes on ice and dilute to the desired concentration in ice-cold Assay Buffer.

-

Plate Setup: Add reagents to the wells of a 96-well plate in the following order:

-

25 µL of Assay Buffer (for total binding) or NSB control.

-

25 µL of the test compound at various concentrations (e.g., this compound for competition).

-

50 µL of [³H]-Bradykinin diluted in Assay Buffer.

-

100 µL of the diluted cell membrane preparation.

-

-

Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

-

Filtration: Stop the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a filtration manifold. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove non-specifically bound radioligand.

-

Detection: Dry the filters, transfer them to scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding counts from total binding counts. For competition assays, determine the IC50 values (the concentration of test compound that inhibits 50% of specific binding).

Protocol 2: Scintillation Proximity Assay (SPA)

SPA is a homogeneous assay technology that does not require a physical separation step, making it highly amenable to high-throughput screening. In this assay, cell membranes containing the receptor are captured onto SPA beads impregnated with a scintillant. Only radioligands that bind to the receptor are close enough to the bead to stimulate light emission.

Materials:

-

Cell Membranes: Membranes from cells expressing the Bradykinin B2 receptor.

-

Radioligand: [³H]-Bradykinin.

-

Biotinylated Ligand: this compound (for competition assays).

-

SPA Beads: Wheat Germ Agglutinin (WGA)-coated PVT SPA beads (or other suitable beads for membrane capture).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.

-

Equipment: 96-well or 384-well microplates suitable for scintillation counting, microplate scintillation counter.

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound (e.g., this compound), a fixed concentration of [³H]-Bradykinin, the cell membrane suspension, and a slurry of the WGA SPA beads in Assay Buffer.

-

Assay Assembly (Simultaneous Addition): In a microplate, add the following in order:

-

Test compound or buffer.

-

[³H]-Bradykinin.

-

Cell membrane suspension.

-

WGA SPA bead slurry.

-

-

Incubation: Seal the plate and incubate at room temperature for a defined period (e.g., 4-8 hours, requires optimization) with gentle agitation to allow for membrane capture and ligand binding to reach equilibrium.

-

Detection: Count the plate in a microplate scintillation counter. No filtration or washing steps are necessary.

-

Data Analysis: Determine IC50 values from the competition curves generated from the raw counts per minute (CPM) data.

Conclusion

The protocols described provide robust and reliable methods for investigating the binding of biotinylated and other ligands to bradykinin receptors. The traditional filtration assay is a gold standard for detailed pharmacological characterization, while the SPA method offers a high-throughput alternative for screening applications. The choice of assay will depend on the specific research goals, available equipment, and desired throughput. These assays are fundamental tools for the discovery and development of novel therapeutics targeting the kallikrein-kinin system.

References

Application Notes and Protocols for Biotin-Bradykinin in Live Cell Imaging Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bradykinin is a potent inflammatory mediator that exerts its effects through the activation of B1 and B2 receptors, which are G-protein coupled receptors (GPCRs). The bradykinin B2 receptor (B2R) is constitutively expressed in a variety of tissues and is implicated in physiological processes such as vasodilation and pain, as well as in pathological conditions like inflammation and cancer. The ability to visualize and track B2R in living cells is crucial for understanding its function and for the development of novel therapeutics.

Biotin-Bradykinin is a valuable tool for this purpose. This synthetic analog of bradykinin, featuring a covalently attached biotin molecule, allows for a two-step labeling approach for live cell imaging. First, the biotinylated ligand binds to the B2R on the cell surface. Subsequently, a fluorescently labeled streptavidin molecule is introduced, which binds with high affinity to the biotin moiety, thereby enabling visualization of the receptor. This method offers flexibility in the choice of fluorophore and can provide signal amplification.

These application notes provide a comprehensive guide to using this compound for live cell imaging of the B2R, including detailed protocols, data interpretation, and troubleshooting.

Data Presentation

Table 1: Binding Affinities of Bradykinin and Analogs to the B2 Receptor

| Compound | Receptor | Cell Type/Tissue | Binding Affinity (Ki/Kd) | Reference |

| Bradykinin | Human B2 | CHO cells | ~0.1 - 1 nM | [1] |

| Bradykinin | Rat B2 | Rat Uterus | ~0.5 - 2 nM | [1] |

| Biotinylated Bradykinin Agonist | Bovine/Rodent B2 | Not specified | High Affinity | [2] |

| Hoe 140 (Antagonist) | Human B2 | Human Umbilical Vein | pKi 10.52 | [1] |

| FR173657 (Antagonist) | Human B2 | CHO cells | pKi 8.66 | [1] |

Note: Specific Ki or Kd values for this compound are not widely reported in literature, but studies confirm high-affinity binding to B2 receptors. The affinity can be influenced by the linker between bradykinin and biotin.

Table 2: Recommended Concentration Ranges for Live Cell Imaging

| Reagent | Concentration Range | Incubation Time | Temperature |

| This compound | 10 - 100 nM | 30 - 60 minutes | 4°C or 37°C |

| Streptavidin-Fluorophore | 1 - 10 µg/mL | 10 - 30 minutes | 4°C or Room Temperature |

Note: Optimal concentrations and incubation times should be determined empirically for each cell line and experimental setup.

Signaling Pathways and Experimental Workflows

Bradykinin B2 Receptor Signaling Pathway

Upon binding of Bradykinin, the B2 receptor, a Gq-coupled GPCR, activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These signaling events lead to various cellular responses, including vasodilation, inflammation, and cell proliferation.

Caption: Bradykinin B2 Receptor Signaling Cascade.

Experimental Workflow for Live Cell Imaging

The following workflow outlines the key steps for labeling and imaging the Bradykinin B2 receptor in live cells using this compound and a streptavidin-fluorophore conjugate.

Caption: Step-by-step experimental workflow.

Experimental Protocols

Protocol 1: Labeling of Cell Surface Bradykinin B2 Receptors

Materials:

-

Cells expressing Bradykinin B2 receptors (e.g., HEK293, CHO, or specific cell line of interest)

-

Glass-bottom imaging dishes or coverslips

-

Complete cell culture medium

-

Serum-free cell culture medium

-

Phosphate-buffered saline (PBS), pH 7.4

-

This compound (agonist or antagonist)

-

Streptavidin conjugated to a fluorophore of choice (e.g., Alexa Fluor 488, Cy3, etc.)

-

Blocking buffer (e.g., PBS with 1% Bovine Serum Albumin - BSA)

Procedure:

-

Cell Seeding: Seed cells onto glass-bottom imaging dishes or coverslips at an appropriate density to reach 60-80% confluency on the day of the experiment.

-

Cell Washing: On the day of the experiment, gently wash the cells twice with pre-warmed serum-free medium to remove any residual serum components.

-

This compound Incubation:

-

Dilute the this compound stock solution to the desired final concentration (e.g., 50 nM) in serum-free medium.

-

Incubate the cells with the this compound solution for 30-60 minutes. For studying receptor internalization, this step should be performed at 37°C. To label only surface receptors, perform this incubation at 4°C to inhibit endocytosis.

-

-

Removal of Unbound Ligand: Gently wash the cells three times with cold PBS to remove unbound this compound.

-

Streptavidin-Fluorophore Incubation:

-

Dilute the streptavidin-fluorophore conjugate to the recommended concentration (e.g., 5 µg/mL) in blocking buffer.

-

Incubate the cells with the streptavidin-fluorophore solution for 15-30 minutes at 4°C or room temperature, protected from light. It is recommended to perform this step at 4°C to minimize non-specific uptake.

-

-

Final Washes: Gently wash the cells three to five times with cold PBS to remove unbound streptavidin-fluorophore.

-

Imaging: Immediately proceed to live cell imaging. Add pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.

Protocol 2: Live Cell Imaging and Receptor Internalization Assay

Materials:

-

Cells labeled according to Protocol 1

-

Fluorescence microscope equipped for live cell imaging (with environmental control: 37°C and 5% CO2)

-

Image analysis software

Procedure:

-

Microscope Setup: Equilibrate the microscope's environmental chamber to 37°C and 5% CO2.

-

Initial Imaging (Time Point 0):

-

Place the imaging dish on the microscope stage.

-

Quickly acquire initial images of the cells to visualize the initial cell surface labeling of the B2 receptors.

-

-

Inducing Internalization: If the initial labeling was performed at 4°C, to induce receptor internalization, replace the cold PBS with pre-warmed complete culture medium.

-

Time-Lapse Imaging: Acquire images at regular intervals (e.g., every 5-10 minutes) for a desired duration (e.g., 60-120 minutes) to monitor the trafficking of the fluorescently labeled receptors from the plasma membrane into intracellular compartments.

-

Image Analysis:

-

Use image analysis software to quantify the internalization of the B2 receptors over time.

-

This can be done by measuring the fluorescence intensity at the plasma membrane versus the intracellular compartments at different time points.

-

Troubleshooting and Considerations

A critical consideration when using the this compound and streptavidin system for B2 receptor imaging is the potential for steric hindrance . The relatively large size of the streptavidin molecule (~53 kDa) may prevent its access to the biotinylated bradykinin bound within the receptor's binding pocket. Indeed, some studies have reported that a biotinylated B2R antagonist, when combined with fluorescent streptavidin, failed to produce a detectable signal, whereas a directly fluorescently labeled version of the same antagonist was successful for imaging.

Caption: Steric hindrance of streptavidin binding.

Troubleshooting Steps:

-

No Signal:

-

Steric Hindrance: As mentioned, this is a primary concern. Consider using a this compound analog with a long spacer arm between the peptide and the biotin moiety to increase the accessibility for streptavidin. Alternatively, a directly fluorescently labeled Bradykinin analog may be a more reliable option for imaging B2R.

-

Low Receptor Expression: Ensure that the chosen cell line expresses a sufficient number of B2 receptors. Overexpression systems may be necessary.

-

Inefficient Labeling: Optimize the concentrations of this compound and streptavidin-fluorophore, as well as incubation times.

-

-

High Background:

-

Non-specific Streptavidin Binding: Increase the number and duration of washing steps after streptavidin incubation. Include a blocking step with 1% BSA before adding the streptavidin conjugate.

-

Endogenous Biotin: While less common for surface labeling, if cells are permeabilized, streptavidin can bind to endogenous biotinylated proteins within the cell. Ensure cell membrane integrity is maintained during the labeling process.

-

Autofluorescence: Image cells before labeling to assess the level of natural autofluorescence and choose a fluorophore with a distinct emission spectrum.

-

Conclusion

The use of this compound in conjunction with fluorescently labeled streptavidin presents a versatile platform for the study of Bradykinin B2 receptor dynamics in live cells. While offering advantages in terms of signal amplification and fluorophore choice, researchers must be mindful of the potential for steric hindrance, which may impact the success of this labeling strategy. Careful optimization of the protocol and consideration of alternative approaches, such as directly labeled ligands, are key to obtaining reliable and insightful data in live cell imaging experiments.

References

- 1. Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorescent and biotinylated probes for B2 bradykinin receptors: agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Biotin-Bradykinin for Flow Cytometry Analysis of Receptor Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bradykinin is a potent inflammatory mediator that exerts its effects through the activation of two distinct G protein-coupled receptors (GPCRs), the B1 and B2 bradykinin receptors.[1] The B2 receptor is constitutively expressed in a wide variety of tissues, while the B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated during inflammation and tissue injury.[1][2] The differential expression of these receptors makes them attractive therapeutic targets for a range of pathologies, including pain, inflammation, and cancer.

This document provides a detailed protocol for the use of biotin-conjugated bradykinin (biotin-Bradykinin) to label and quantify B1 and B2 receptor expression on the cell surface using flow cytometry. This technique offers a sensitive and quantitative method to assess receptor expression levels in various cell populations, making it an invaluable tool for basic research and drug development.

Signaling Pathways

Bradykinin receptors are coupled to Gq and Gi proteins.[1] Activation of these receptors initiates a cascade of intracellular signaling events, primarily through the Gαq pathway, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including vasodilation, increased vascular permeability, and pain sensitization.[1]

Caption: Bradykinin B2 receptor signaling cascade.

Experimental Workflow

The general workflow for analyzing bradykinin receptor expression using this compound and flow cytometry involves several key steps: cell preparation, incubation with this compound, staining with a fluorescently-labeled streptavidin conjugate, and finally, data acquisition and analysis using a flow cytometer.

Caption: General workflow for flow cytometry analysis.

Data Presentation

The following table summarizes the expression of bradykinin receptors in commonly used cell lines. It is important to note that expression levels can vary depending on cell culture conditions and passage number.

| Cell Line | Receptor(s) Expressed | Expression Level | Reference |

| Recombinant Cell Lines | |||

| HEK293 | B1 (transfected) | High | |

| HEK293 | B2 (transfected) | High | |

| CHO | B1 or B2 (transfected) | High | |

| Endogenously Expressing Cell Lines | |||